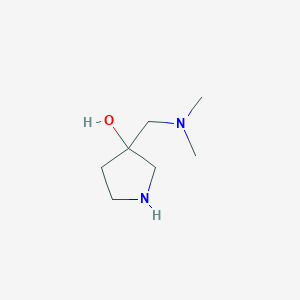







|
REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:14][N:15]([CH3:17])[CH3:16])([OH:13])[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[CH3:16][N:15]([CH2:14][C:10]1([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]1)[CH3:17]
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 100° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C)CC1(CNCC1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |